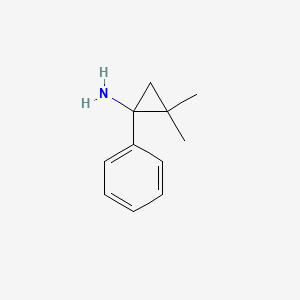

2,2-Dimethyl-1-phenylcyclopropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1-phenylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-10(2)8-11(10,12)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSHOUUMXJSRQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C2=CC=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109296-40-4 | |

| Record name | 2,2-dimethyl-1-phenylcyclopropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 2,2 Dimethyl 1 Phenylcyclopropan 1 Amine and Its Cyclopropylamine Analogs

Historical Development of Cyclopropylamine (B47189) Synthesis Methodologies

The construction of the strained cyclopropylamine motif has been a long-standing challenge in organic synthesis. Early methods often involved multi-step sequences and harsh reaction conditions. Among the classical approaches, three have been particularly influential:

The Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide, derived from a cyclopropanecarboxylic acid, to an isocyanate, which is then hydrolyzed to the corresponding primary amine. researchgate.netdokumen.pub This method is valued for its ability to convert carboxylic acids to amines with retention of stereochemistry. researchgate.net The general applicability of the Curtius rearrangement has made it a staple in the synthesis of various cyclopropylamine derivatives. researchgate.netdokumen.pub

The Simmons-Smith Reaction: This cyclopropanation method utilizes a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene into a cyclopropane (B1198618). nih.govwiley.com While not a direct method for amine synthesis, it provides a route to cyclopropyl (B3062369) rings that can be further functionalized. For the synthesis of cyclopropylamines, this would involve the cyclopropanation of an appropriately substituted enamine or a related nitrogen-containing alkene. The reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. nih.gov

The Kulinkovich Reaction and its Modifications: Originally developed for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, the Kulinkovich reaction has been adapted for the synthesis of cyclopropylamines. beilstein-journals.orgnih.gov The Kulinkovich-Szymoniak modification, for instance, allows for the preparation of primary cyclopropylamines from nitriles and Grignard reagents. nii.ac.jp These titanium-mediated processes offer a powerful tool for constructing the cyclopropylamine core from readily available starting materials. researchgate.net

These foundational methods paved the way for the development of more sophisticated and efficient strategies for synthesizing complex cyclopropylamines like 2,2-dimethyl-1-phenylcyclopropan-1-amine.

Contemporary Approaches to this compound Synthesis

Modern synthetic efforts towards this compound and its analogs focus on efficiency, selectivity, and the ability to control stereochemistry. A prevalent strategy involves the reductive amination of the corresponding ketone, 2,2-dimethyl-1-phenylpropan-1-one. nih.govresearchgate.net This approach is attractive due to the commercial availability of the ketone precursor. tcichemicals.comtcichemicals.com

Metal-Catalyzed Cyclopropanation Reactions

Metal-catalyzed reactions are at the forefront of modern cyclopropane synthesis, offering high efficiency and selectivity. beilstein-journals.org While direct metal-catalyzed cyclopropanation to form this compound is not extensively documented, the principles are well-established for related structures. These reactions often involve the transfer of a carbene fragment from a diazo compound or a similar precursor to an alkene, catalyzed by transition metals such as rhodium, copper, or palladium. beilstein-journals.org The catalyst plays a crucial role in controlling the reactivity and selectivity of the carbene transfer. For the synthesis of gem-dimethylcyclopropanes, cobalt-catalyzed methods using 2,2-dichloropropane (B165471) as a carbene precursor have shown promise for being effective with both electron-rich and electron-deficient alkenes. researchgate.net

| Catalyst System | Alkene Substrate | Carbene Source | Diastereoselectivity | Enantioselectivity | Reference |

| [Rh2(OAc)4] | 1,3-Dienes | Cyclopropenes | Low cis/trans selectivity | Not reported | beilstein-journals.org |

| ZnCl2 | 1,3-Dienes | Cyclopropenes | Good to complete endo selectivity for cyclic dienes | Not reported | beilstein-journals.org |

| Cobalt Complex | Electron-rich/deficient alkenes | 2,2-Dichloropropane | Not reported | Not reported | researchgate.net |

| Engineered Myoglobin | Vinylarenes | Phosphonyl diazo reagent | >99% de | up to 99% ee | wpmucdn.com |

Note: This table represents general findings in metal-catalyzed cyclopropanation and may not be directly applicable to the synthesis of this compound due to a lack of specific literature examples.

Stereoselective and Enantioselective Synthesis Protocols

The control of stereochemistry is paramount in the synthesis of chiral molecules for pharmaceutical applications. Asymmetric synthesis of cyclopropylamines can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or biocatalysis.

Asymmetric Reductive Amination: A highly effective method for producing chiral amines is the asymmetric reductive amination of prochiral ketones. nih.govresearchgate.netresearchgate.net This involves the condensation of a ketone with an amine source to form an imine or enamine intermediate, which is then reduced enantioselectively. Engineered amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for this transformation, offering high conversions and excellent enantioselectivities for a range of ketones. researchgate.net For instance, engineered AmDHs have been successfully applied to the asymmetric synthesis of chiral α-(hetero)aryl primary amines with up to 99% ee. researchgate.net

| Catalyst/Enzyme | Ketone Substrate | Amine Source | Enantiomeric Excess (ee) | Reference |

| Engineered Amine Dehydrogenase (AmDH) | Structurally diverse ketones | Ammonia | up to 99% | researchgate.net |

| Ru(OAc)2{(S)-binap} | 2-Acetyl-6-substituted pyridines | Ammonium (B1175870) trifluoroacetate | 94.6% to >99.9% | nih.govresearchgate.net |

Note: This table showcases examples of asymmetric reductive amination for producing chiral amines. While directly applicable to the ketone precursor of the target molecule, specific data for 2,2-dimethyl-1-phenylpropan-1-amine (B1308828) was not found.

Donor-Acceptor Cyclopropane (DAC) Based Synthetic Routes

Donor-acceptor (DAC) cyclopropanes are highly versatile synthetic intermediates characterized by the presence of both an electron-donating and an electron-withdrawing group on the cyclopropane ring. nih.gov This substitution pattern activates the ring towards nucleophilic ring-opening reactions, making them valuable building blocks for the synthesis of a variety of functionalized molecules. dokumen.pubnih.gov The reaction of DACs with primary amines can lead to the formation of functionalized dihydropyrroles through a ring-opening-cyclization cascade. researchgate.net While a direct synthetic route to this compound using DACs is not explicitly detailed in the reviewed literature, the methodology holds potential for the synthesis of substituted cyclopropylamine analogs. The reactivity of DACs is often modulated by Lewis or Brønsted acids, which facilitate the ring-opening process. nih.govchemrxiv.org

Strategies for Derivatization of the this compound Core

Further functionalization of the this compound core, particularly at the nitrogen atom, is crucial for modulating its biological activity and physicochemical properties.

N-Substituted this compound Derivatives

The primary amine functionality of this compound serves as a handle for the introduction of various substituents. Standard N-alkylation and N-arylation reactions are commonly employed for this purpose.

N-Alkylation: This can be achieved by reacting the primary amine with alkyl halides or through reductive amination with aldehydes or ketones. nih.govchemsynthesis.com Metal-catalyzed N-alkylation methods, such as those using palladium catalysts, offer mild and efficient alternatives to traditional methods. nih.gov

N-Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through copper- or palladium-catalyzed cross-coupling reactions with aryl halides. researchgate.net These methods have been widely used for the synthesis of N-aryl amines and amides.

While specific examples for the N-substitution of this compound are not abundant in the literature, the general principles of amine derivatization are well-established and applicable. For instance, the synthesis of N-cyclopropyl-N-alkylanilines has been reported, demonstrating the feasibility of such transformations on related cyclopropylamine scaffolds. researchgate.net

| Reaction Type | Reagents | Catalyst | Product Type | Reference |

| N-Alkylation | Alkyl Halides | Base | Secondary/Tertiary Amine | nih.gov |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Acid/Metal Catalyst | Secondary/Tertiary Amine | chemrxiv.org |

| N-Arylation | Aryl Halide | Copper/Palladium Catalyst | Secondary Aryl Amine | researchgate.net |

Note: This table provides a general overview of N-substitution reactions for primary amines. Specific data for the derivatization of this compound is limited in the surveyed literature.

Functionalization of the Cyclopropane Ring System

The direct functionalization of the cyclopropane ring in this compound and its analogs presents a significant synthetic challenge due to the inherent stability of the C-H bonds on the strained three-membered ring. However, strategic approaches involving either the modification of the existing amine to act as a directing group for C-H activation or the de novo synthesis from functionalized precursors offer viable pathways to introduce new substituents onto the cyclopropane core.

One promising strategy for the selective functionalization of C-H bonds is the use of directing groups to guide a metal catalyst to a specific site. While the primary amine of this compound is not typically an effective directing group for C-H activation, it can be converted into a more suitable moiety, such as an amide or a tertiary amine. For instance, palladium-catalyzed C-H arylation has been successfully applied to cyclopropane systems bearing amide directing groups. This approach allows for the introduction of aryl groups at the C-H bonds of the cyclopropane ring. Although specific examples for this compound are not extensively documented, analogous transformations on other cyclopropyl systems provide a strong precedent.

For example, the arylation of cyclopropanes has been achieved using a quinoline-7-carboxamide (B8736981) directing group. This methodology has been shown to be effective for the construction of chiral quaternary carbon centers on cyclopropane rings through the coupling of aryl iodides. The reaction proceeds with good functional group tolerance and can provide access to various chiral arylcyclopropanes.

Another approach involves the use of tertiary alkylamines as directing groups for the palladium-catalyzed enantioselective C-H arylation of aminomethyl-cyclopropanes with aryl boronic acids. This strategy forges carbon-aryl bonds on the strained cyclopropane framework with excellent enantiomeric ratios. This suggests that derivatization of the primary amine in this compound to a suitable tertiary amine could enable similar directed C-H functionalization.

An alternative to post-synthetic modification is the construction of the functionalized cyclopropane ring from appropriately substituted alkenes. The cyclopropanation of alkenes is a well-established method for forming three-membered rings. By starting with a functionalized alkene, the desired substituent can be incorporated into the cyclopropane ring from the outset.

For instance, the cyclopropanation of unactivated alkenes with non-stabilized iron carbenes has been shown to be a versatile method for synthesizing a wide range of substituted cyclopropanes. This approach demonstrates broad generality and functional group tolerance, enabling the synthesis of cyclopropanes bearing alkyl, benzyl, allyl, halide, and heteroatom substituents. Applying this methodology to an alkene precursor of this compound, such as a derivative of 2-methyl-1-phenylpropene, could provide access to a variety of functionalized analogs.

The Simmons-Smith reaction and its modifications, which utilize carbenoid reagents, are also powerful tools for cyclopropanation. These reactions are known for their stereospecificity. While typically used to introduce an unsubstituted methylene (B1212753) group, the use of substituted carbenoids can lead to the formation of functionalized cyclopropanes.

Below are illustrative tables summarizing potential functionalization strategies based on analogous systems.

Table 1: Potential Directed C-H Arylation of an Amide Derivative of this compound

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Product (Hypothetical) |

| 1 | Iodobenzene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | N-(2,2-Dimethyl-1,3-diphenylcyclopropyl)acetamide |

| 2 | 4-Iodotoluene | PdCl₂(PPh₃)₂ | - | Cs₂CO₃ | Dioxane | N-(2,2-Dimethyl-3-(p-tolyl)-1-phenylcyclopropyl)acetamide |

| 3 | 1-Iodo-4-methoxybenzene | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-AmylOH | N-(3-(4-Methoxyphenyl)-2,2-dimethyl-1-phenylcyclopropyl)acetamide |

Table 2: Potential Synthesis of Functionalized this compound Analogs via Cyclopropanation

| Entry | Alkene Precursor | Carbene/Carbenoid Source | Catalyst | Product (Hypothetical) |

| 1 | 2-Methyl-1-phenylpropene | CH₂I₂/Zn-Cu | - | 2,2-Dimethyl-1-phenylcyclopropane |

| 2 | 2-Methyl-1-phenylpropene | Ethyl diazoacetate | Rh₂(OAc)₄ | Ethyl 2,2-dimethyl-1-phenylcyclopropane-1-carboxylate |

| 3 | 1-(4-Chlorophenyl)-2-methylpropene | CHCl₃/KOt-Bu | - | 1-(4-Chlorophenyl)-2,2-dimethyl-3,3-dichlorocyclopropane |

It is important to note that the reactions and products presented in the tables are hypothetical and based on established methodologies for similar substrates. Further experimental investigation would be required to optimize conditions and confirm the feasibility of these transformations for the specific case of this compound.

Mechanistic Investigations of 2,2 Dimethyl 1 Phenylcyclopropan 1 Amine Ring Reactivity

Ring-Opening Transformations of Cyclopropane (B1198618) Structures

The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under various conditions. In donor-acceptor (D-A) cyclopropanes, this reactivity is enhanced. The interaction between the electron-donating group (amine) and the electron-accepting group (phenyl) polarizes the cyclopropane bonds, facilitating their cleavage.

Lewis Acid-Mediated Cyclopropane Ring Opening

The interaction of donor-acceptor cyclopropanes with Lewis acids is a common method to induce ring-opening. uni-regensburg.de Lewis acids activate the cyclopropane ring by coordinating to the donor or acceptor group, which facilitates the cleavage of a vicinal carbon-carbon bond to form a zwitterionic intermediate. researchgate.net This intermediate can then be trapped by various nucleophiles or participate in subsequent reactions.

In the case of 2,2-Dimethyl-1-phenylcyclopropan-1-amine, a Lewis acid (LA) would likely coordinate to the amine group. This enhances the electron-withdrawing nature of the substituent, weakening the adjacent C1-C2 and C1-C3 bonds. Cleavage of one of these bonds would result in a stabilized carbocation at the benzylic C1 position and an anion at the adjacent carbon. This process is analogous to the S N 1-type ring-opening observed in other D-A cyclopropanes. uni-regensburg.de

Studies on related 2-arylcyclopropane-1,1-dinitriles have shown that the choice of Lewis acid and reaction conditions can significantly influence the reaction outcome, leading to dimerization or other transformations. researchgate.net For example, the reaction of 2-phenylcyclopropane-1,1-dinitrile with GaCl₃ can yield different products depending on the temperature and solvent.

| Entry | Lewis Acid (mol%) | Solvent | Temp (°C) | Time (min) | Conversion (%) | Product Yield (%) |

|---|---|---|---|---|---|---|

| 1 | GaCl₃ (105) | DCM | 25 | 15 | 100 | 83 |

| 2 | GaCl₃ (105) | DCM | 40 | 30 | 100 | 54 |

| 3 | GaCl₃ (105) | DCE | 80 | 15 | 100 | 57 |

| 4 | Sc(OTf)₃ (10) | DCM | 40 | 60 | <5 | - |

| 5 | TiCl₄ (100) | DCM | 40 | 60 | 66 | 15 |

This table illustrates how different Lewis acids and reaction parameters affect the conversion and product yield in the ring-opening reactions of a model donor-acceptor cyclopropane.

Nucleophilic Substitution and Addition Pathways on Cyclopropane Rings

While direct nucleophilic attack on an unsubstituted cyclopropane ring is difficult, the presence of activating groups facilitates such reactions. In donor-acceptor systems, the ring can be opened by nucleophiles, often catalyzed by Lewis acids. researchgate.net The reaction typically proceeds via attack at one of the cyclopropane carbons, leading to bond cleavage and the formation of a linear product.

For this compound, a nucleophilic ring-opening would likely involve an initial activation step, for instance, protonation of the amine group under acidic conditions. This would transform the amino group into a better leaving group and a powerful σ-withdrawing ammonium (B1175870) group, polarizing the C1-C2 and C1-C3 bonds. A subsequent attack by a nucleophile at C2 or C3 could lead to ring opening. Alternatively, in related systems like bromocyclopropanes, nucleophilic substitution can occur via an elimination-addition mechanism involving a cyclopropene (B1174273) intermediate. nih.gov This pathway allows for the diastereoselective installation of substituents. nih.gov

Radical-Mediated Cyclopropane Ring Transformations

Radical reactions provide another avenue for the transformation of cyclopropane rings. The formation of a radical adjacent to the cyclopropane ring can trigger a rapid ring-opening process to relieve ring strain, forming a more stable, open-chain radical. nih.gov This process is particularly efficient for cyclopropyl-substituted carbon radicals. nih.gov

In the context of this compound, a radical could be generated at the C1 position through various methods, such as hydrogen atom abstraction or single-electron transfer (SET). The resulting cyclopropyl-substituted radical would be stabilized by the adjacent phenyl group. This intermediate could then undergo homolytic cleavage of one of the internal cyclopropane bonds (e.g., C2-C3) to form a stabilized distonic radical cation. Such radical-mediated ring-opening reactions have been extensively studied for derivatives like methylenecyclopropanes and cyclopropanols, leading to subsequent cyclization or trapping reactions. nih.govresearchgate.net

| Cyclopropane Substrate | Radical Initiator/Mediator | Key Intermediate | Product Type |

|---|---|---|---|

| Methylenecyclopropanes | R• (e.g., from DTBP) | Cyclopropyl-substituted carbon radical | Cyclized naphthalene (B1677914) derivatives |

| Cyclopropyl (B3062369) olefins | R• | Cyclopropyl-substituted carbon radical | Six-membered cyclic compounds |

| Cyclopropanols | Na₂S₂O₈ | β-keto alkyl radical | Tandem cyclization products |

| Cyclopropanols | Vanadyl acetylacetonate (B107027) / O₂ | Alkoxy radical | Linear enones |

This table summarizes various radical-initiated transformations of different cyclopropane substrates, highlighting the versatility of radical-mediated ring-opening strategies.

Advanced Spectroscopic and Structural Characterization of 2,2 Dimethyl 1 Phenylcyclopropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

NMR spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms within a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the 2,2-Dimethyl-1-phenylcyclopropan-1-amine structure can be assembled.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each atom.

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the phenyl group, typically in the aromatic region (δ 7.0-7.5 ppm). The protons on the cyclopropane (B1198618) ring would appear at higher field strengths (upfield), with their specific chemical shifts and coupling constants being highly dependent on their stereochemical relationship (cis or trans) to the phenyl and amine groups. The two methyl groups, being geminal, are expected to be diastereotopic in the chiral molecule and thus may exhibit separate signals. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum complements the proton data by revealing the number of unique carbon environments. Signals for the phenyl group carbons would be observed in the typical aromatic region (δ 120-140 ppm). The quaternary carbon of the cyclopropane ring attached to the phenyl and amino groups, along with the carbon bearing the two methyl groups, would have characteristic chemical shifts. The methyl carbons themselves would appear in the aliphatic region of the spectrum.

Hypothetical ¹H NMR Data for this compound This table is illustrative, as specific experimental data is not publicly available.

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | ~7.2-7.4 | Multiplet | N/A |

| Cyclopropyl-H | ~1.0-2.0 | Multiplet | ~4-9 |

| Methyl-H (CH₃) | ~0.8-1.5 | Singlets | N/A |

| Amine-H (NH₂) | Variable (Broad) | Singlet | N/A |

Hypothetical ¹³C NMR Data for this compound This table is illustrative, as specific experimental data is not publicly available.

| Carbon Group | Expected Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C-ipso | ~140-145 |

| Phenyl C-ortho, C-meta, C-para | ~125-130 |

| Cyclopropyl (B3062369) C-NH₂ | ~45-55 |

| Cyclopropyl CH₂ | ~20-30 |

| Cyclopropyl C(CH₃)₂ | ~25-35 |

| Methyl (CH₃) | ~15-25 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and determining the molecule's complete structure and stereochemistry.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov It would be used to establish the connectivity within the phenyl ring and to correlate the cyclopropyl protons with each other.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. nih.gov This technique allows for the definitive assignment of which protons are bonded to which carbons in the cyclopropane ring and the phenyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). nih.gov This is vital for connecting different fragments of the molecule, for instance, by showing correlations from the methyl protons to the quaternary cyclopropyl carbon and the adjacent methylene (B1212753) carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov This is particularly powerful for determining stereochemistry. For example, NOESY correlations between a proton on the phenyl ring and a specific methyl group could help define the relative orientation of the phenyl group with respect to the cyclopropane ring.

X-ray Crystallography for Definitive Relative and Absolute Configuration

While NMR provides excellent information about the structure in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique can precisely determine bond lengths, bond angles, and the relative configuration of all stereocenters.

For this compound, an X-ray crystal structure would confirm the connectivity established by NMR and provide precise geometric parameters. Crucially, if a single crystal of one enantiomer is analyzed (often after forming a salt with a known chiral acid or base), the absolute configuration (R or S) of the stereocenter at C1 can be definitively established. This technique is considered the gold standard for absolute configuration assignment.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral HPLC is the primary analytical method used to separate these enantiomers and determine the enantiomeric purity (or enantiomeric excess, ee) of a sample.

The separation is achieved by using a chiral stationary phase (CSP). These phases are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, leading to different retention times. Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. The development of a successful chiral HPLC method involves screening different CSPs and optimizing the mobile phase (a mixture of solvents like hexane (B92381) and an alcohol) to achieve baseline separation of the two enantiomeric peaks. The relative area of the two peaks in the chromatogram is then used to calculate the enantiomeric purity of the sample.

Vibrational Spectroscopy (e.g., Raman) in Molecular Structure Analysis

C-H stretching of the aromatic phenyl ring and the aliphatic cyclopropyl and methyl groups.

C=C stretching within the aromatic ring.

N-H stretching of the primary amine group.

C-N stretching .

Cyclopropane ring deformations (ring breathing modes), which often have characteristic frequencies.

While NMR and X-ray crystallography provide more detailed structural information, Raman spectroscopy serves as a valuable complementary technique. It can be used for rapid identification, verification of functional groups, and studying molecular symmetry.

Stereochemical Control and Chirality in 2,2 Dimethyl 1 Phenylcyclopropan 1 Amine Chemistry

Principles of Stereoisomerism in Cyclopropylamine (B47189) Systems

Stereoisomerism is a form of isomerism where molecules possess the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. wikipedia.org In cyclopropane (B1198618) systems, the restricted rotation around the carbon-carbon single bonds of the ring fixes the relative positions of substituents, leading to potential stereoisomers. wikipedia.org

For the compound 2,2-dimethyl-1-phenylcyclopropan-1-amine, the key stereochemical feature arises from the carbon atom at position 1 (C1). This carbon is bonded to four different groups: a phenyl group, an amine group, and two different carbons of the cyclopropane ring (C2 and C3). This makes C1 a stereocenter, also known as a chiral center. The presence of this single stereocenter means that the molecule is chiral and can exist as a pair of enantiomers: (R)-2,2-dimethyl-1-phenylcyclopropan-1-amine and (S)-2,2-dimethyl-1-phenylcyclopropan-1-amine. These enantiomers are non-superimposable mirror images of each other.

In more complex cyclopropylamine systems, such as those with additional substituents on the ring, diastereomers may also be possible. For example, in a 1,2-disubstituted cyclopropane, substituents can be on the same side (cis) or opposite sides (trans) of the ring, creating diastereomers. youtube.com Each of these diastereomers can, if the molecule is chiral, also have an enantiomer. The rigid ring structure prevents interconversion between these stereoisomers under normal conditions. wikipedia.org

Diastereoselectivity and Enantioselectivity in Cyclopropane Synthesis

The synthesis of specific stereoisomers of cyclopropanes like this compound requires precise control over the reaction's stereochemical outcome. This control is defined by two key concepts: diastereoselectivity and enantioselectivity.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In cyclopropanation reactions, this often relates to the cis/trans relationship between substituents being installed on the ring. researchgate.net Many modern cyclopropanation methods are designed to proceed with high diastereoselectivity. For instance, certain electrochemical cyclopropanation protocols that couple carbon pronucleophiles with alkenes have been shown to be highly diastereoselective. researchgate.netnih.gov Similarly, Michael Initiated Ring Closure (MIRC) reactions can produce tetrasubstituted cyclopropanes with high diastereocontrol. researchgate.net

Enantioselectivity is the preferential formation of one enantiomer over the other. Achieving high enantioselectivity is crucial in pharmaceutical and biological contexts, where often only one enantiomer is active. This is typically accomplished through asymmetric catalysis. unibo.it Methods for the asymmetric synthesis of cyclopropanes include:

Michael Initiated Ring Closure (MIRC): This versatile approach can generate cyclopropane rings with excellent enantioselectivity, often employing chiral substrates or organocatalysts like prolinol derivatives. rsc.orgrsc.org

Metalloradical Catalysis: Cobalt(II) complexes of D2-symmetric chiral amidoporphyrins have been used for the asymmetric radical cyclopropanation of alkenes with diazo compounds, affording chiral cyclopropanes with excellent diastereoselectivity and enantioselectivity. nih.gov

Biocatalysis: Engineered enzymes, such as myoglobin-based carbene transferases, can catalyze asymmetric cyclopropanation reactions with exceptional levels of stereoselectivity, often achieving >99% diastereomeric excess (de) and enantiomeric excess (ee). rochester.edu

The table below summarizes various synthetic methods and their reported stereoselectivities in forming substituted cyclopropanes.

| Method | Catalyst/Reagent | Substrates | Diastereoselectivity (d.r. or de) | Enantioselectivity (ee) | Reference |

| Electrochemical Cyclopropanation | Thianthrene (TT) | Alkenes & Methylene (B1212753) Pronucleophiles | High (≥20:1 d.r.) | N/A | researchgate.net |

| MIRC Reaction | Jørgensen-Hayashi amine catalyst | α,β-Unsaturated aldehydes & α-bromomalonate | N/A | 95% ee | rsc.org |

| Asymmetric Radical Process | Co(II)-complex of D2-symmetric chiral amidoporphyrin | Alkenes & α-heteroaryldiazomethanes | 98% de | 92% ee | nih.gov |

| Biocatalytic Cyclopropanation | Engineered Myoglobin (Mb(H64V,V68A)) | Olefins & Diazoacetonitrile | up to >99.9% de | up to >99.9% ee | rochester.edu |

| Phase-Transfer Catalysis | Cinchona alkaloid ammonium (B1175870) salt | Chalcones & Bromomalonates | N/A | up to 82% ee (91:9 e.r.) | nih.gov |

Chiral Catalysts and Auxiliaries in Asymmetric Cyclopropanation

The cornerstone of modern asymmetric cyclopropanation is the use of chiral molecules to influence the stereochemical course of the reaction. This is achieved through two primary strategies: chiral catalysts and chiral auxiliaries. wikipedia.org

Chiral Catalysts are chiral molecules that accelerate a chemical reaction without being consumed, creating a chiral environment that favors the formation of one enantiomer of the product. nih.gov A wide array of chiral catalysts has been developed for cyclopropanation:

Transition Metal Complexes: Complexes of metals like cobalt, rhodium, copper, and molybdenum with chiral ligands are widely used. nih.govrsc.orgacs.org For example, dinuclear Co(II) complexes with chiral Salen-type ligands catalyze the asymmetric cyclopropanation of styrene (B11656) with high enantioselectivity. rsc.org Similarly, cobalt complexes with hindered C1-symmetric oxazoline (B21484) iminopyridine (OIP) ligands can catalyze cyclopropanations using nonstabilized carbenes derived from gem-dichloroalkanes, achieving high yields and enantioselectivities (e.g., 93% ee). dicp.ac.cn

Organocatalysts: These are metal-free small organic molecules that can act as catalysts. Prolinol derivatives and cinchona alkaloids are prominent examples used in MIRC reactions to produce chiral cyclopropanes with excellent enantioselectivity. rsc.orgnih.gov

Chiral Auxiliaries are stereogenic groups that are temporarily attached to a substrate molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy transfers the stereochemical information from the auxiliary to the product.

Evans' Oxazolidinones: These are among the most successful chiral auxiliaries, widely used in various asymmetric transformations including alkylations and aldol (B89426) reactions to set stereocenters. wikipedia.orgresearchgate.net

Camphorsultam (Oppolzer's Sultam): This is another classic chiral auxiliary known for its high stereodirecting ability, particularly in Michael additions and Claisen rearrangements. wikipedia.org

Catalytically Formed Auxiliaries: An emerging strategy involves the use of asymmetric catalysis to install a transient chiral auxiliary onto an achiral starting material. This newly installed auxiliary then directs a subsequent diastereoselective reaction, such as cyclopropanation. researchgate.net

The table below provides examples of chiral catalysts and auxiliaries used in asymmetric synthesis.

| Type | Example | Application | Key Feature | Reference |

| Chiral Catalyst | Co(II) complexes of chiral amidoporphyrins | Asymmetric Radical Cyclopropanation | Creates a rigid, cavity-like chiral environment. | nih.gov |

| Chiral Catalyst | Cinchona alkaloid-derived PTCs | Asymmetric MIRC Reaction | Facilitates phase-transfer catalysis under mild conditions. | nih.gov |

| Chiral Catalyst | Chiral Salen-Mo Complex | Asymmetric Deoxygenative Cyclopropanation | Enables use of 1,2-dicarbonyl compounds instead of hazardous diazo compounds. | acs.org |

| Chiral Auxiliary | Evans' Oxazolidinones | Asymmetric Alkylation/Aldol Reactions | Provides high diastereoselectivity through a rigid chelated transition state. | wikipedia.org |

| Chiral Auxiliary | Camphorsultam | Asymmetric Michael Addition | Offers superior chiral induction in certain reactions compared to oxazolidinones. | wikipedia.org |

Stereochemical Implications in Cyclopropane Ring Opening

The strained C-C bonds of a cyclopropane ring can be cleaved under various conditions, and these ring-opening reactions have significant stereochemical consequences. The stereochemistry of the starting cyclopropane often dictates the stereochemistry of the resulting acyclic product. capes.gov.br

Electrophilic ring opening is a common reaction for cyclopropanes. The mechanism and stereochemical outcome are governed by the Woodward-Hoffmann rules, which predict that the ring opening of a cyclopropyl (B3062369) cation proceeds in a disrotatory manner. tue.nl This means that substituents on the same side of the ring rotate in opposite directions (one inward, one outward) during the bond-breaking process. tue.nl The specific bond that cleaves is influenced by the substituents on the ring. In donor-acceptor cyclopropanes, ring opening is often initiated by a Lewis acid catalyst coordinating to the acceptor group, facilitating nucleophilic attack. scispace.com

For cyclopropylamines, the protonated ammonium group acts as a powerful electron-withdrawing group. Studies on the electrophilic ring opening of trans-2-phenylcyclopropylamine hydrochloride in superacid have shown that cleavage occurs at the distal bond (C2-C3), which is the bond furthest from the substituents. nih.gov This is attributed to the weakening of this bond by the σ-withdrawing ammonium group and charge-charge repulsion in the transition state. nih.gov The high stereospecificity observed in some ring-opening reactions with organocuprates provides evidence for a direct nucleophilic attack mechanism rather than one involving radical intermediates. researchgate.net

The stereochemical course of these reactions is critical, as a stereospecific ring-opening of a single enantiomer of a chiral cyclopropane can lead to the formation of a single enantiomer of the acyclic product, effectively transferring the chirality from the cyclic starting material to the final product. tue.nl

Computational and Theoretical Chemistry Applied to 2,2 Dimethyl 1 Phenylcyclopropan 1 Amine

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the potential energy surface of a reaction, thereby elucidating its mechanism. For 2,2-Dimethyl-1-phenylcyclopropan-1-amine, such calculations can predict the most likely pathways for its reactions, such as N-alkylation, acylation, or the more complex processes involving the strained cyclopropane (B1198618) ring. By modeling the energies of reactants, products, intermediates, and transition states, a detailed step-by-step description of the reaction can be constructed.

Computational studies on the pyrolysis of simpler analogs like cyclopropylamine (B47189) have demonstrated the power of these methods to characterize intermediates and final products. semanticscholar.org Similar approaches applied to this compound would involve calculating the thermochemical parameters for various postulated reaction pathways, helping to identify the most energetically favorable routes. semanticscholar.org For instance, the mechanism of its potential role as an inhibitor of certain enzymes could be explored by modeling its interaction and subsequent reaction within an enzyme's active site.

A crucial aspect of elucidating a reaction mechanism is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. ucsb.edu Transition state theory explains that the rate of a reaction is dependent on the concentration of the activated complex at this state. ucsb.edu Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ucsb.edu

For a reaction involving this compound, such as a hypothetical ring-opening isomerization, quantum chemical calculations would be used to locate the geometry of the transition state. Frequency calculations are then performed to confirm its identity. The structural parameters of the calculated transition state, such as bond lengths and angles, provide a snapshot of the molecule as it transforms from reactant to product, offering vital clues about the bond-breaking and bond-forming processes.

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. It is calculated as the energy difference between the transition state and the reactants. e3s-conferences.org Quantum chemical methods can provide reliable estimates of activation energies, which are often in good agreement with experimental values.

For this compound, the activation energy for various potential reactions could be determined. For example, in a hypothetical palladium-catalyzed ring-opening reaction, DFT calculations could be employed to determine the energy barrier for the C-C bond cleavage. researchgate.net This information is critical for predicting the feasibility of a reaction under specific conditions and for understanding factors that might influence its rate.

| Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) | Imaginary Frequency (cm-1) |

|---|---|---|---|

| B3LYP | 6-31G(d) | 35.2 | -450 |

| M06-2X | 6-311+G(d,p) | 32.8 | -465 |

| CCSD(T) | aug-cc-pVTZ | 31.5 | -460 |

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrevlett.com It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. mdpi.com The amine moiety and the phenylcyclopropane scaffold are features found in inhibitors of enzymes like monoamine oxidases (MAOs). nih.gov

In a hypothetical docking study, the 3D structure of this compound would be placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often reported as a docking score in kcal/mol. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For instance, studies on structurally related 2-phenylcyclopropylmethylamine (PCPMA) derivatives have used molecular docking to understand their binding modes within the dopamine D3 receptor (D3R), identifying critical interactions with residues like ASP110 and various phenylalanine residues. mdpi.comnih.gov Similar studies could predict the binding orientation and affinity of this compound with potential biological targets.

| Target Protein | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Monoamine Oxidase B | AutoDock Vina | -8.5 | TYR435, TYR398 | π-π stacking with phenyl ring |

| Monoamine Oxidase B | AutoDock Vina | -8.5 | GLN206 | Hydrogen bond with amine group |

| Dopamine D3 Receptor | Schrödinger Glide | -9.2 | ASP110 | Salt bridge with protonated amine |

| Dopamine D3 Receptor | Schrödinger Glide | -9.2 | PHE345, PHE346 | Hydrophobic interaction |

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a popular and versatile method for calculating various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties such as the distribution of electron density. chemrxiv.org

For this compound, DFT calculations can provide valuable information about its reactivity and stability. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can indicate the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. Furthermore, the calculation of an electrostatic potential (ESP) map can identify the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. Such studies would likely reveal a high electron density around the nitrogen atom of the amine group, confirming its nucleophilic character.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | 0.9 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 1.5 D |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 0.5 eV |

In Vitro Enzymatic Interactions and Biochemical Mechanisms of Cyclopropylamines

Modulation of Amine Oxidase Activity (e.g., Lysine-Specific Demethylase 1 (LSD1))

Cyclopropylamines, including analogs of 2,2-Dimethyl-1-phenylcyclopropan-1-amine, are potent modulators of flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidases. This class of enzymes includes critical regulatory proteins like Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) and monoamine oxidases (MAO-A and MAO-B).

The best-studied example is trans-2-phenylcyclopropylamine (PCPA), also known as tranylcypromine, which was initially developed as a MAO inhibitor. nih.gov It has since been identified as a potent inhibitor of LSD1, an enzyme that plays a crucial role in epigenetic regulation by demethylating mono- and dimethylated lysine (B10760008) 4 of histone H3 (H3K4). nih.gov The inhibition of LSD1 by PCPA is an irreversible, mechanism-based process. The enzyme recognizes the cyclopropylamine (B47189) as a substrate and initiates an oxidative process. This catalytic activation leads to the opening of the strained cyclopropyl (B3062369) ring, generating a highly reactive intermediate. This intermediate then forms a stable, covalent adduct with the FAD cofactor in the enzyme's active site, rendering the enzyme inactive. nih.gov

Structural studies involving the crystal structure of the LSD1-CoREST complex in the presence of PCPA have confirmed the formation of this covalent FAD adduct. nih.gov These studies provide a detailed view of the inhibitor's binding orientation within the active site. While the covalent bond to FAD is the primary mechanism of inactivation, the interactions between the inhibitor's phenyl ring and surrounding amino acid residues also contribute to its binding affinity and specificity. nih.govfrontiersin.org

The inhibitory activity of cyclopropylamine derivatives is not limited to LSD1. These compounds are well-established inhibitors of MAO-A and MAO-B, which are also FAD-dependent enzymes. researchgate.net The mechanism of inhibition is similar, involving catalytic activation and covalent modification of the FAD cofactor. nih.gov The selectivity of these inhibitors for LSD1 versus MAOs can be modulated by substitutions on the cyclopropylamine scaffold, offering a pathway to develop more specific therapeutic agents. frontiersin.org For instance, certain cis-cyclopropylamine derivatives have been shown to be highly selective for MAO-B, with no significant inhibition of LSD1. nih.gov

| Compound | Target Enzyme | Inhibition Parameter | Value | Reference |

|---|---|---|---|---|

| trans-2-Phenylcyclopropylamine (Tranylcypromine) | MAO-A | Ki | 7.7 µM | researchgate.net |

| trans-2-Phenylcyclopropylamine (Tranylcypromine) | MAO-A | kinact | 0.78 min-1 | researchgate.net |

| trans-2-Phenylcyclopropylamine (Tranylcypromine) | MAO-B | Ki | 3.8 µM | researchgate.net |

| trans-2-Phenylcyclopropylamine (Tranylcypromine) | MAO-B | kinact | 0.26 min-1 | researchgate.net |

| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-A | IC50 (30 min preincubation) | 170 nM | nih.gov |

| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-B | IC50 (30 min preincubation) | 5 nM | nih.gov |

Cyclopropylamine Derivatives as Enzyme Inhibitors in Biosynthetic Pathways (e.g., Ethylene (B1197577) Biosynthesis)

The cyclopropane (B1198618) ring is a key structural feature in inhibitors of certain plant biosynthetic pathways, most notably that of the plant hormone ethylene. Ethylene biosynthesis is a critical process in plant development, fruit ripening, and stress responses. frontiersin.orgfrontiersin.org The final step in this pathway is the conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene, a reaction catalyzed by the enzyme ACC oxidase (ACO). wikipedia.orgmdpi.com

Due to its structural similarity to the natural substrate ACC, the cyclopropane scaffold is an ideal starting point for designing inhibitors of ethylene biosynthesis. Research has shown that derivatives of cyclopropane can effectively inhibit this pathway. For example, cyclopropane carboxylic acid derivatives, such as trans-2-phenylcyclopropane-1-carboxylic acid (PCCA), act as structural analogs of ACC and demonstrate an inhibitory effect on ethylene production. ffhdj.com These molecules compete with the natural substrate for the active site of enzymes in the pathway, such as ACC oxidase. ffhdj.comffhdj.com

While the cyclopropane ring is essential for this mimicry, studies on ethylene biosynthesis inhibition have primarily focused on derivatives containing a carboxylic acid group, like ACC itself, rather than an amine group. The literature highlights compounds like cyclopropane-1,1-dicarboxylic acid and PCCA as inhibitors. ffhdj.com In silico docking studies of newly synthesized cyclopropane carboxylic acids have shown a high affinity for the enzyme ACC oxidase 2 (ACO2), suggesting their potential as effective regulators of ethylene biosynthesis. ffhdj.comffhdj.com Therefore, while the cyclopropane skeleton is a validated pharmacophore for inhibiting this pathway, the most explored derivatives are not cyclopropylamines but rather cyclopropane carboxylic acids that more closely mimic the natural substrate, ACC.

| Inhibitor Class | Example Compound | Target Pathway | Mechanism of Action | Reference |

|---|---|---|---|---|

| Cyclopropane Carboxylic Acids | trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA) | Ethylene Biosynthesis | Structural analog of ACC; inhibits ethylene production. | ffhdj.com |

| Cyclopropane Dicarboxylic Acids | Cyclopropane-1,1-dicarboxylic acid (CDA) | Ethylene Biosynthesis | Structural analog of ACC; inhibits ethylene production. | ffhdj.com |

| Cyclopropenes | 1-Methylcyclopropene (1-MCP) | Ethylene Signaling | Blocks ethylene receptors, preventing signal transduction. | scialert.net |

Molecular Recognition and Binding Mechanisms of Cyclopropylamine Scaffolds

The effectiveness of cyclopropylamine scaffolds as enzyme inhibitors stems from their unique molecular properties that facilitate specific recognition and potent, often irreversible, binding mechanisms. The primary mechanism is known as mechanism-based or "suicide" inhibition. frontiersin.orgresearchgate.net In this process, the relatively inert inhibitor is recognized and catalytically processed by the target enzyme. This enzymatic transformation converts the inhibitor into a highly reactive intermediate, which then covalently modifies and inactivates the enzyme. researchgate.netacs.org

For FAD-dependent amine oxidases like LSD1 and MAO, the process begins with a one-electron transfer from the cyclopropylamine nitrogen to the FAD cofactor. frontiersin.org This generates a nitrogen-centered radical cation. The high strain energy of the cyclopropane ring facilitates its rapid opening, leading to the formation of a reactive carbon-centered radical. frontiersin.org This radical species is the ultimate inactivator, forming a covalent bond with the enzyme's FAD cofactor or, in some cases, with nearby amino acid residues. nih.gov

Structural studies of LSD1 with PCPA revealed that the phenyl ring of the FAD-PCPA adduct does not form extensive interactions with the active-site residues. nih.gov This observation provides a structural basis for designing more potent and selective inhibitors by modifying the phenyl ring to better engage with neighboring residues in the active site. nih.gov The relationship between the stereochemistry of the cyclopropylamine moiety and inhibitory activity is influenced by the interaction of aromatic groups with hydrophobic amino acid residues and the potential for hydrogen bond formation within the enzyme's binding pockets. frontiersin.org

Research Applications of 2,2 Dimethyl 1 Phenylcyclopropan 1 Amine in Synthetic and Catalytic Sciences

A Versatile Building Block in the Assembly of Complex Molecules

The inherent strain and stereodefined nature of the cyclopropane (B1198618) ring in 2,2-Dimethyl-1-phenylcyclopropan-1-amine make it an attractive building block for the synthesis of intricate molecular structures. Organic chemists leverage this strained three-membered ring to introduce conformational rigidity and to serve as a synthetic handle for a variety of chemical transformations. The phenyl and dimethyl substituents on the cyclopropane ring further influence its steric and electronic properties, allowing for precise control over subsequent reactions.

The amine group provides a nucleophilic center that can readily participate in a wide array of bond-forming reactions. This includes, but is not limited to, amide bond formation, alkylation, and arylation, enabling the facile incorporation of the cyclopropane motif into larger, more complex molecules. This versatility has been exploited in the synthesis of novel scaffolds for medicinal chemistry and materials science. For instance, the rigid cyclopropane unit can act as a bioisostere for other chemical groups, helping to improve the pharmacological profile of drug candidates.

The application of cyclopropane-containing building blocks is a growing area of research, with a focus on creating molecules with novel three-dimensional shapes and functionalities. The unique geometry imparted by the cyclopropane ring can lead to compounds with enhanced biological activity or material properties.

A Precursor to Conformationally Constrained Molecules

A key application of this compound lies in its use as a precursor for the synthesis of conformationally constrained molecules, particularly peptides and peptidomimetics. nih.govnih.gov The incorporation of cyclopropane-containing amino acids into peptide chains can dramatically influence their secondary structure and metabolic stability. nih.gov The rigid cyclopropane backbone restricts the conformational freedom of the peptide, forcing it to adopt a specific spatial arrangement. researchgate.net

This conformational restriction is of paramount importance in drug design, as it can lock a peptide into its bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target. nih.gov Furthermore, the steric bulk of the cyclopropane ring can shield the adjacent amide bonds from enzymatic degradation, leading to peptides with improved in vivo stability. nih.gov

Researchers have developed synthetic routes to incorporate cyclopropane-based amino acids, derived from precursors like this compound, into peptide sequences. These methods often involve the synthesis of the corresponding cyclopropyl (B3062369) amino acid, which is then used in standard solid-phase or solution-phase peptide synthesis. The resulting peptides exhibit well-defined secondary structures, such as β-turns and helices, which are crucial for their biological function. researchgate.net

Below is a table summarizing the impact of incorporating cyclopropane-containing amino acids into peptide structures:

| Feature | Description | Reference |

| Conformational Rigidity | The cyclopropane ring restricts bond rotation, leading to a more defined three-dimensional structure. | nih.govnih.gov |

| Metabolic Stability | The sterically hindered cyclopropane unit can protect nearby peptide bonds from enzymatic cleavage. | nih.gov |

| Control of Secondary Structure | The fixed geometry of the cyclopropane can induce specific turns and folds in the peptide chain. | researchgate.net |

| Bioactivity Enhancement | By locking the peptide in its active conformation, binding to biological targets can be improved. | nih.gov |

Participation in Asymmetric Catalytic Processes

The chiral nature of this compound and its derivatives makes them promising candidates for applications in asymmetric catalysis. Chiral amines are widely used as organocatalysts and as ligands for metal-based catalysts in a variety of enantioselective transformations.

While direct catalytic applications of this compound are an emerging area of investigation, the broader class of phenylcyclopropane-based secondary amines has been shown to be effective in asymmetric reactions. These catalysts can create a chiral environment around the reacting substrates, leading to the preferential formation of one enantiomer over the other.

The development of novel chiral catalysts is a key focus in modern organic synthesis, as it allows for the efficient production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The rigid framework and tunable steric and electronic properties of phenylcyclopropane derivatives offer a promising platform for the design of new and effective asymmetric catalysts. Research in this area is ongoing, with the aim of expanding the scope of reactions that can be catalyzed by this class of compounds.

Q & A

Q. What are the common synthetic routes for preparing 2,2-Dimethyl-1-phenylcyclopropan-1-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclopropanation of a phenyl-substituted precursor followed by amine group introduction. For example, cyclopropane rings can be formed via [2+1] cycloaddition using dichlorocarbene intermediates or via transition-metal-catalyzed reactions (e.g., Simmons-Smith conditions). The amine group is often introduced via nucleophilic substitution or reductive amination. Optimization includes solvent selection (e.g., dichloromethane or toluene), base choice (e.g., NaOH or K₂CO₃), and temperature control (0–60°C) to improve yield and purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- NMR Spectroscopy : To verify cyclopropane ring geometry and amine proton environments.

- High-Resolution Mass Spectrometry (HRMS) : For molecular formula confirmation.

- X-ray Crystallography : To resolve stereochemical ambiguities, particularly for chiral centers .

- HPLC with UV/Vis or MS detection : To assess purity (>98% is standard for biological assays) .

Q. How does the cyclopropane ring influence the compound’s stability under different storage conditions?

The strained cyclopropane ring increases susceptibility to ring-opening reactions under acidic or oxidative conditions. Stability studies recommend storage in inert atmospheres (N₂/Ar) at –20°C, with desiccants to prevent hydrolysis. Accelerated degradation studies (40°C/75% RH for 4 weeks) can predict shelf-life .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound?

Enantioselective synthesis methods include:

Q. How can researchers resolve contradictory data in reported biological activity (e.g., receptor binding vs. enzyme inhibition)?

Contradictions may arise from assay conditions (e.g., pH, co-solvents) or structural analogs. Mitigation strategies:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).

- Orthogonal Assays : Compare results from radioligand binding, fluorescence polarization, and functional cellular assays.

- Molecular Docking : Predict binding modes to reconcile activity differences (e.g., steric clashes in specific conformers) .

Q. What methodologies are used to study the compound’s metabolism and potential toxicity in preclinical models?

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Substituent Variation : Modify phenyl (e.g., electron-withdrawing groups) or cyclopropane (e.g., geminal dimethyl groups) to enhance target affinity.

- Bioisosteric Replacement : Replace the amine with azetidine or pyrrolidine to improve metabolic stability.

- Computational Modeling : QSAR or free-energy perturbation (FEP) simulations to predict binding affinity trends .

Q. What experimental approaches validate the compound’s mechanism of action in neurological targets (e.g., NMDA receptors)?

- Electrophysiology : Patch-clamp recordings to measure ion channel modulation.

- Knockout Models : Compare activity in wild-type vs. receptor-deficient cell lines.

- Fluorescent Probes : Develop tagged analogs (e.g., BODIPY conjugates) for receptor localization studies .

Q. How can researchers assess the environmental impact of this compound during disposal?

Q. What advanced techniques address low solubility in aqueous buffers for in vivo studies?

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<10% v/v) to maintain solubility without toxicity.

- Liposomal Encapsulation : Improve bioavailability via phospholipid-based carriers.

- Salt Formation : Synthesize hydrochloride or citrate salts to enhance water solubility .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.